molecular formula C15H16N6O2 B5414135 5-amino-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-phenyl-1H-pyrazole-3-carboxamide

5-amino-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B5414135
M. Wt: 312.33 g/mol
InChI Key: WNERKQCMIGFOEN-UHFFFAOYSA-N
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Description

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and established their potential for a wide range of applications . Pyrazoles are another class of organic compounds with a five-membered ring, which contains two nitrogen atoms and three carbon atoms . They are known to be bioactive agents and find a wide range of applications in the pharmaceutical and agrochemical industries .


Synthesis Analysis

The synthesis of oxadiazoles often involves the reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids .


Molecular Structure Analysis

The structures of oxadiazole-based compounds are often studied by single crystal X-ray diffraction method . Intramolecular hydrogen bonding between the nitrogen atom of the oxadiazole moiety and an NH2 group is often observed .


Chemical Reactions Analysis

Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can vary greatly depending on its specific structure. For example, the thermal stabilities of some oxadiazole-based compounds were determined by thermogravimetric analysis (TG) and differential scanning calorimetry (DSC), indicating that these compounds have moderate thermal stabilities .

Mechanism of Action

While the specific mechanism of action for your compound is not available, oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

The development of novel efficient and convenient methods for synthesis of oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . Oxadiazoles and pyrazoles are being extensively studied for their potential applications in various fields, including medicine and materials science .

Properties

IUPAC Name

3-amino-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-phenyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2/c1-9-17-11(23-20-9)8-21(2)15(22)13-12(14(16)19-18-13)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H3,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNERKQCMIGFOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN(C)C(=O)C2=C(C(=NN2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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